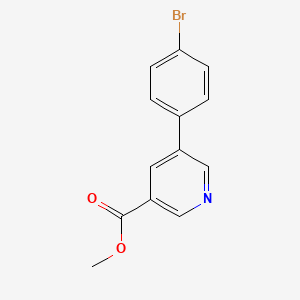
1-(tert-Butoxy)-4-(tert-butyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxy)-4-(tert-butyl)benzene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-4-(tert-butyl)benzene typically involves the alkylation of a benzene derivative with tert-butyl and tert-butoxy groups. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and tert-butyl alcohol are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butoxy)-4-(tert-butyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butoxy)-4-(tert-butyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxy)-4-(tert-butyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various substrates. Pathways involved in its action may include electrophilic and nucleophilic interactions, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but with three tert-butyl groups.
tert-Butylbenzene: Contains only one tert-butyl group attached to the benzene ring.
1-tert-Butoxy-2,4,6-trimethylbenzene: Features tert-butoxy and methyl groups on the benzene ring.
Uniqueness
1-(tert-Butoxy)-4-(tert-butyl)benzene is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C14H22O |
|---|---|
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3 |
Clave InChI |
OQKCBQVVDYHAGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



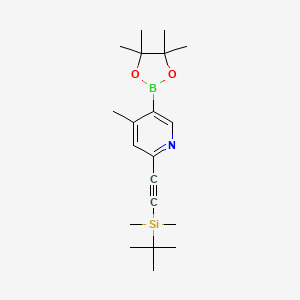

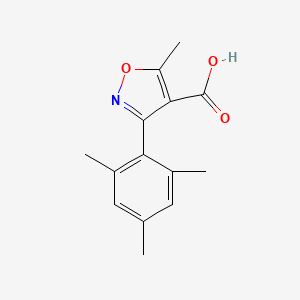
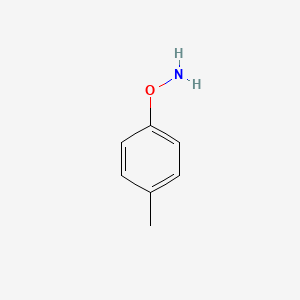
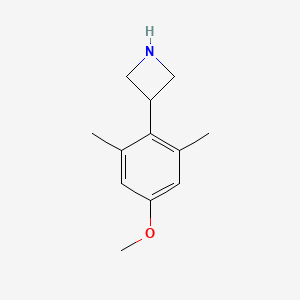
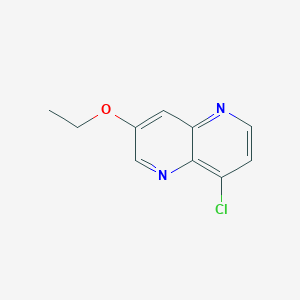
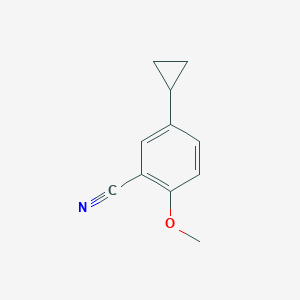
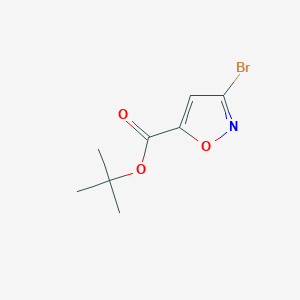
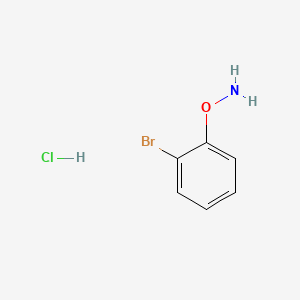
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
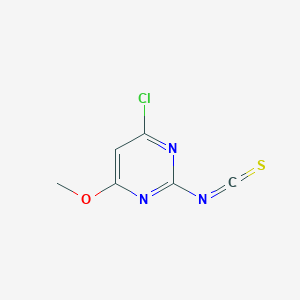
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
